N-[1-(Adamantan-2-YL)propylidene]hydroxylamine

Catalog No.
S13738517
CAS No.
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine

Product Name

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine

IUPAC Name

(NZ)-N-[1-(2-adamantyl)propylidene]hydroxylamine

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13,15H,2-7H2,1H3/b14-12-

InChI Key

XNWWXZDNPLDUJE-OWBHPGMISA-N

Canonical SMILES

CCC(=NO)C1C2CC3CC(C2)CC1C3

Isomeric SMILES

CC/C(=N/O)/C1C2CC3CC(C2)CC1C3

N-[1-(Adamantan-2-yl)propylidene]hydroxylamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. It features a unique structure that includes an adamantane moiety and a hydroxylamine functional group, contributing to its distinct chemical and biological properties. The compound is recognized for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

  • Oxidation: The compound can be oxidized to form nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the hydroxylamine group to an amine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxylamine group can engage in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.

Major Products Formed

From these reactions, the following major products can be obtained:

  • Oxidation: Nitroso derivatives
  • Reduction: Amines
  • Substitution: Substituted adamantane derivatives

Research indicates that N-[1-(Adamantan-2-yl)propylidene]hydroxylamine exhibits potential biological activities, including:

  • Antiviral Properties: The compound has been studied for its ability to inhibit viral replication.
  • Antibacterial Effects: Preliminary studies suggest it may possess antibacterial properties.
  • Neuroprotective Potential: Investigations are ongoing regarding its use in treating neurodegenerative diseases due to its interaction with molecular targets involved in neuroprotection .

The synthesis of N-[1-(Adamantan-2-yl)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with nitrosating agents. A common method includes:

  • Reaction of 1-adamantylamine with nitrosyl chloride: This reaction occurs in the presence of a base such as sodium hydroxide to yield the desired product.
  • Industrial Production: For large-scale synthesis, similar methods are employed but optimized for higher yields and purity using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

N-[1-(Adamantan-2-yl)propylidene]hydroxylamine has diverse applications across several fields:

  • Organic Synthesis: It serves as a reagent and building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound is being investigated for potential therapeutic applications, particularly in drug development targeting viral infections and neurodegenerative conditions.
  • Materials Science: Utilized in developing advanced materials and as a stabilizer in polymer chemistry .

The mechanism of action of N-[1-(Adamantan-2-yl)propylidene]hydroxylamine involves interactions with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by forming stable complexes.
  • Receptor Modulation: It may modulate signaling pathways through interactions with receptors, leading to various biological effects .

Several compounds share structural features or functional groups with N-[1-(Adamantan-2-yl)propylidene]hydroxylamine. Key similar compounds include:

Compound NameStructural FeaturesUnique Characteristics
1-adamantylaminePrimary amine with an adamantane structureSimple amine without hydroxylamine functionality
1-nitrosoadamantaneNitroso derivative of adamantaneContains a nitroso group instead of hydroxylamine
N-(adamantan-1-yl)hydroxylamineHydroxylamine derivative with a different adamantane positionLacks the propylidene linkage present in the target compound

N-[1-(Adamantan-2-yl)propylidene]hydroxylamine is unique due to its specific combination of the adamantane moiety and the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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